
2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O It is characterized by the presence of two chlorine atoms attached to the same carbon atom, along with a chlorinated methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanone or corresponding carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s chlorinated structure makes it a candidate for studying the effects of halogenation on biological activity.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved may include nucleophilic attack on the chlorinated carbon atoms, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
- 2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-methylphenyl)ethanone
Comparison: Compared to similar compounds, 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring
Propriétés
Formule moléculaire |
C9H9Cl3O |
|---|---|
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
Clé InChI |
OPWVPGNIHLTKHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


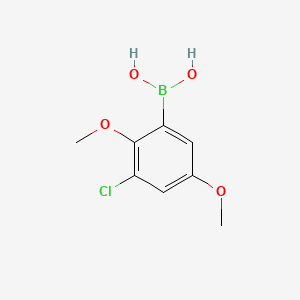
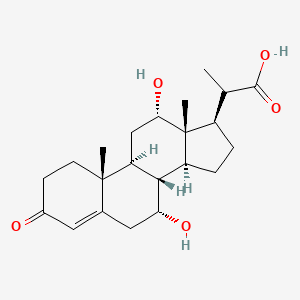
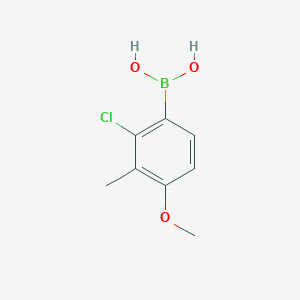
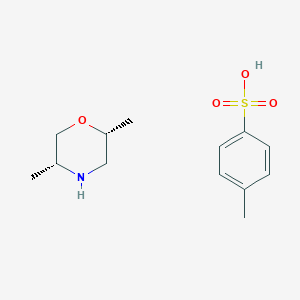
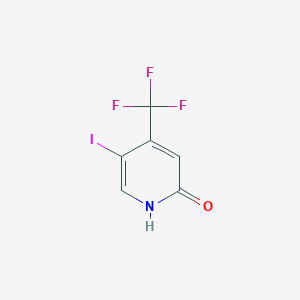
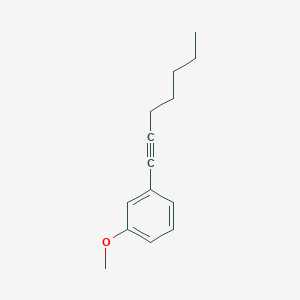
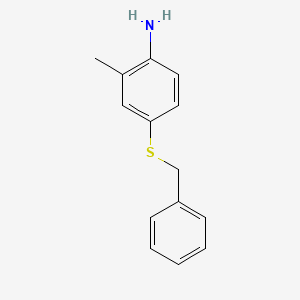

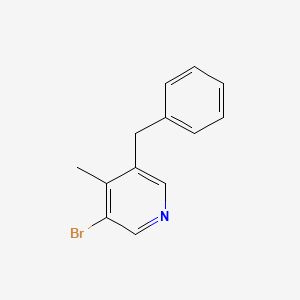
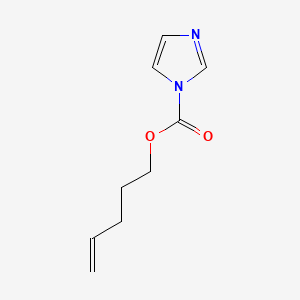

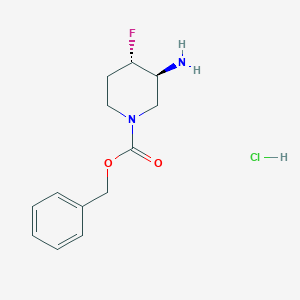
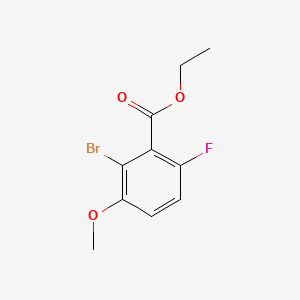
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
